Isradipine-d3
Overview
Description
Isradipine-d3 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and metabolism of isradipine. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .
Mechanism of Action
Target of Action
Isradipine-d3, a dihydropyridine calcium channel blocker, primarily targets the L-type calcium channels located on cardiac and arterial smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .
Mode of Action
This compound binds to the L-type calcium channels with high affinity and specificity, inhibiting the influx of calcium ions into the cardiac and arterial smooth muscle cells . This inhibition results in a decrease in arterial smooth muscle contractility and subsequent vasoconstriction . Calcium ions entering the cell through these channels bind to calmodulin, which then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .
Biochemical Pathways
The inhibition of calcium influx by this compound affects the calcium-induced calcium release from the sarcoplasmic reticulum through ryanodine receptors, leading to a decrease in the contractile activity of arterial smooth muscle cells and resulting in vasodilation . This mechanism is part of the larger biochemical pathway involving calcium signaling and muscle contraction.
Pharmacokinetics
This compound exhibits a bioavailability of 15-24% due to its extensive first-pass metabolism in the liver via the cytochrome P450 isoenzyme CYP3A4 . It has a distribution volume of 3 L/kg and is 95% protein-bound . The elimination half-life of this compound is approximately 8 hours, and it is excreted in urine (60-65% as metabolites) and feces (25-30%) .
Result of Action
The primary molecular effect of this compound is the inhibition of calcium influx into cardiac and arterial smooth muscle cells, leading to decreased contractility and vasoconstriction . This results in vasodilation, which reduces blood pressure and systemic vascular resistance, thereby increasing cardiac output and stroke volume .
Action Environment
Environmental factors such as diet and drug interactions can influence the action, efficacy, and stability of this compound. For instance, certain drugs known to interact with this compound can alter its pharmacokinetic properties, potentially affecting its efficacy . Additionally, factors like patient age and liver function can also influence the drug’s metabolism and clearance .
Biochemical Analysis
Biochemical Properties
Isradipine-d3, like its parent compound Isradipine, binds to calcium channels with high affinity and specificity and inhibits calcium flux into cardiac and arterial smooth muscle cells . It exhibits greater selectivity towards arterial smooth muscle cells owing to alternative splicing of the alpha-1 subunit of the channel and increased prevalence of inactive channels in smooth muscle cells .
Cellular Effects
This compound decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels . This results in vasodilation and an overall decrease in blood pressure . It also has been shown to have neuroprotective effects in animal models of Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, Isradipine has been shown to have a terminal half-life of 8 hours . This suggests that the effects of this compound may also persist for several hours after administration.
Dosage Effects in Animal Models
In animal models, Isradipine has demonstrated concentration-dependent neuroprotective effects . The specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
Isradipine undergoes extensive first-pass metabolism, primarily via the cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage . It is expected that this compound would follow similar metabolic pathways.
Transport and Distribution
While specific studies on the transport and distribution of this compound are limited, research on Isradipine has shown that it can be effectively delivered transdermally . This suggests that this compound may also be capable of being transported and distributed effectively through similar methods.
Subcellular Localization
As a calcium channel blocker, it is likely to be localized at the cell membrane where it can interact with L-type calcium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isradipine-d3 involves the incorporation of deuterium atoms into the isradipine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Isradipine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can produce oxidized derivatives, while reduction can regenerate the dihydropyridine form .
Scientific Research Applications
Isradipine-d3 has several scientific research applications, including:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of isradipine in biological systems.
Metabolic Pathway Analysis: The deuterium atoms help trace the metabolic pathways of isradipine without altering its pharmacological properties.
Drug Interaction Studies: It is used to investigate potential drug interactions and their effects on isradipine metabolism
Addiction Studies:
Comparison with Similar Compounds
Isradipine-d3 is compared with other dihydropyridine calcium channel blockers such as:
- Amlodipine
- Nifedipine
- Felodipine
- Nimodipine
Uniqueness
This compound is unique due to its deuterium atoms, which make it particularly useful in pharmacokinetic and metabolic studies. Unlike its non-deuterated counterparts, this compound allows for precise tracing in biological systems without altering the compound’s pharmacological properties .
Similar Compounds
- Amlodipine : Used for treating hypertension and angina.
- Nifedipine : Used for vasospastic angina and chronic unstable angina.
- Felodipine : Used for hypertension and angina.
- Nimodipine : Primarily used for cerebral vasospasm .
This compound stands out due to its application in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of isradipine in biological systems.
Properties
IUPAC Name |
3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIYCCIJYRONP-VPYROQPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662045 | |
Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189959-59-8 | |
Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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